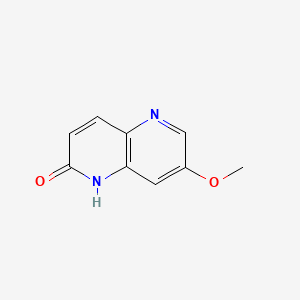

7-Methoxy-1,5-naphthyridin-2(1H)-one

Übersicht

Beschreibung

7-Methoxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMG-232 and has been studied extensively for its anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity : A study by Boros et al. (2009) found that derivatives of 7-Methoxy-1,5-naphthyridin-2(1H)-one, specifically 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one, showed potent antiviral activity, particularly against HIV. These compounds were effective in both enzyme inhibition and cellular assays, demonstrating low nanomolar IC50 values in HIV-integrase strand transfer assays (Boros et al., 2009).

Synthesis for Scale-Up : Research by Abele et al. (2014) on the synthesis of fluorinated naphthyridines, including 7-fluoro-2-methoxy-1,5-naphthyridine, emphasized the importance of introducing fluorine atoms for large-scale production. The study explored various synthetic routes, highlighting the efficiency of using fluorine gas for selective fluorination (Abele et al., 2014).

Cancer Research : Wang et al. (2013) investigated the 1,6-naphthyridine motif for its potential as a c-Met kinase inhibitor, a target in cancer therapy. They found that derivatives of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one exhibited potent inhibitory activity against c-Met kinase, offering insights into potential cancer treatments (Wang et al., 2013).

Methoxylation Studies : Zjawiony et al. (1997) conducted studies on methoxylation in the sampangine system, which includes the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one structure. Their research provided insights into the regioselectivity of nucleophilic substitution in this system, contributing to the understanding of chemical reactions involving naphthyridin-7-one derivatives (Zjawiony et al., 1997).

Chemical Sensing : Dai et al. (2018) developed a novel acridine-based sensor for the detection of Cu(II) ions, using a derivative of benzo[b][1,5]naphthyridin. This research highlights the application of naphthyridin derivatives in the field of chemical sensing, particularly for metal ion detection (Dai et al., 2018).

Antitumor Activity : Tian et al. (2014) synthesized benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, exhibiting significant in vitro and in vivo antitumor activities. This study indicates the potential of naphthyridin-7-one derivatives as effective antitumor agents (Tian et al., 2014).

Lung Cancer Research : Thilagam and Rajendran (2015) studied the anticancer property of 9-methoxy benzo[b][1,8] Naphthyridin-2(1H)-one against lung cancer. The compound showed strong binding against proteins responsible for lung cancer, demonstrating a considerable property against lung cancer in both in silico and in vitro analyses (Thilagam & Rajendran, 2015).

Synthesis of Isoaaptamine : Walz and Sundberg (2000) reported on the synthesis of isoaaptamine, a PKC inhibitor isolated from sponge, which includes the benzo[de][1,6]naphthyridin-9-ol structure. This research provides a method for synthesizing compounds structurally similar to isoaaptamine, contributing to pharmacological research (Walz & Sundberg, 2000).

Eigenschaften

IUPAC Name |

7-methoxy-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILCZQUUQHSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=O)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727991 | |

| Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1,5-naphthyridin-2(1H)-one | |

CAS RN |

959615-59-9 | |

| Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

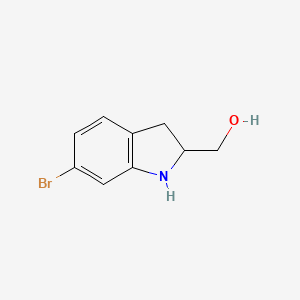

Synthesis routes and methods I

Procedure details

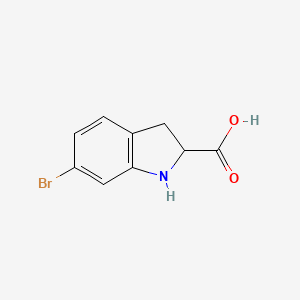

Synthesis routes and methods II

Procedure details

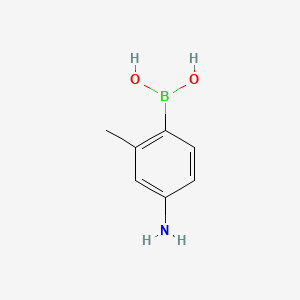

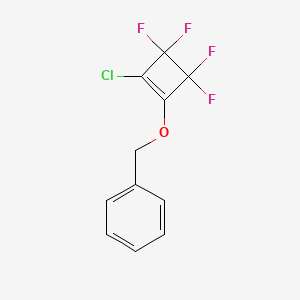

Synthesis routes and methods III

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)